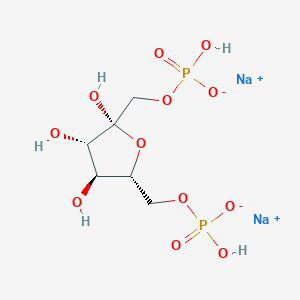

Fructose-1,6-diphosphate disodium salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Fructose-1,6-diphosphate disodium salt is a chemical compound that plays a crucial role in the glycolytic pathway, a metabolic pathway that converts glucose into pyruvate, releasing energy in the form of adenosine triphosphate. This compound is an ester of fructose and phosphoric acid, where two phosphate groups are attached to the first and sixth carbon atoms of the fructose molecule. It is commonly used in biochemical research and has significant applications in medicine and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Fructose-1,6-diphosphate disodium salt can be synthesized through the phosphorylation of fructose-6-phosphate using adenosine triphosphate in the presence of the enzyme phosphofructokinase. The reaction conditions typically involve a buffered aqueous solution at a pH of around 7.4 and a temperature of 37°C.

Industrial Production Methods: Industrial production of this compound often involves fermentation processes using genetically modified microorganisms that overproduce the enzyme phosphofructokinase. The fermentation broth is then treated with a ferric salt to precipitate the ferric salt of fructose-1,6-diphosphate, which is subsequently converted to the disodium salt through ion exchange processes .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents, leading to the formation of various carboxylic acids.

Reduction: Reduction reactions are less common but can occur under specific conditions, leading to the formation of sugar alcohols.

Substitution: The compound can undergo substitution reactions where the phosphate groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Various nucleophiles such as amines and thiols.

Major Products:

Oxidation Products: Carboxylic acids such as gluconic acid.

Reduction Products: Sugar alcohols such as sorbitol.

Substitution Products: Phosphorylated derivatives with different functional groups.

Applications De Recherche Scientifique

Cardiovascular Health

FDP has been studied for its protective effects on myocardial function during ischemic events. Clinical trials indicate that intravenous administration of FDP can lead to improvements in left ventricular ejection fraction among patients with heart failure. For instance, a study showed a modest increase in ejection fraction (7%) after administration of FDP in patients with mild to moderate heart failure, signifying its potential as a therapeutic agent in cardiac care .

Ischemia and Hypoxia Protection

FDP is recognized for its role in protecting tissues during ischemic and hypoxic conditions. It enhances anaerobic carbohydrate utilization, thereby improving energy metabolism in affected tissues. Research demonstrates that FDP administration can reduce infarct size and improve survival rates in myocardial infarction patients by preventing ATP depletion and stabilizing cell membranes . Additionally, it has shown efficacy in protecting other ischemic organs such as the liver, kidneys, and brain .

Management of Chronic Obstructive Pulmonary Disease (COPD)

In malnourished COPD patients, FDP administration has been associated with significant improvements in respiratory muscle strength and overall respiratory performance. A study reported notable increases in maximal inspiratory pressure after FDP treatment, suggesting its utility in enhancing respiratory function in this patient population .

Myocardial Infarction

In a clinical setting, FDP has been administered to patients suffering from myocardial infarction. The outcomes showed improved hemodynamic parameters and reduced signs of ischemic injury on ECG readings. The reduction of creatine phosphate depletion was also noted, highlighting its protective role against cardiac tissue damage .

Extracorporeal Circulation

FDP has been evaluated for its protective effects on erythrocyte membranes during extracorporeal circulation procedures. A study indicated that FDP significantly reduced erythrocyte fragility associated with these procedures, thereby minimizing post-perfusion anemia risks .

Summary of Research Findings

Mécanisme D'action

Fructose-1,6-diphosphate disodium salt exerts its effects primarily through its role in the glycolytic pathway. It is converted into glyceraldehyde-3-phosphate and dihydroxyacetone phosphate by the enzyme aldolase. These intermediates are further metabolized to produce adenosine triphosphate, which provides energy for cellular processes. Additionally, fructose-1,6-diphosphate can modulate the activity of enzymes such as pyruvate kinase and lactate dehydrogenase, enhancing the efficiency of glycolysis .

Comparaison Avec Des Composés Similaires

Fructose-6-phosphate disodium salt: An intermediate in glycolysis, similar in structure but with only one phosphate group.

Glucose-6-phosphate disodium salt: Another glycolytic intermediate, differing in the position of the phosphate group and the sugar moiety.

Dihydroxyacetone phosphate: A direct product of fructose-1,6-diphosphate cleavage, involved in glycolysis and gluconeogenesis.

Uniqueness: Fructose-1,6-diphosphate disodium salt is unique due to its dual phosphate groups, which play a critical role in its function as a glycolytic intermediate. This dual phosphorylation allows it to participate in key regulatory steps of glycolysis, making it a vital compound for energy metabolism.

Propriétés

Numéro CAS |

26177-85-5 |

|---|---|

Formule moléculaire |

C6H12Na2O12P2 |

Poids moléculaire |

384.08 g/mol |

Nom IUPAC |

disodium;[(2R,3R,4S)-2,3,4-trihydroxy-6-[hydroxy(oxido)phosphoryl]oxy-5-oxohexyl] hydrogen phosphate |

InChI |

InChI=1S/C6H14O12P2.2Na/c7-3(1-17-19(11,12)13)5(9)6(10)4(8)2-18-20(14,15)16;;/h3,5-7,9-10H,1-2H2,(H2,11,12,13)(H2,14,15,16);;/q;2*+1/p-2/t3-,5-,6-;;/m1../s1 |

Clé InChI |

LYKDOTPZGJKFQV-ABICQQBESA-L |

SMILES |

C(C1C(C(C(O1)(COP(=O)(O)[O-])O)O)O)OP(=O)(O)[O-].[Na+].[Na+] |

SMILES isomérique |

C([C@H]([C@H]([C@@H](C(=O)COP(=O)(O)[O-])O)O)O)OP(=O)(O)[O-].[Na+].[Na+] |

SMILES canonique |

C(C(C(C(C(=O)COP(=O)(O)[O-])O)O)O)OP(=O)(O)[O-].[Na+].[Na+] |

Numéros CAS associés |

488-69-7 (Parent) |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.